(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride is a useful research compound. Its molecular formula is C28H32ClNO10 and its molecular weight is 578.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a complex organic molecule that exhibits significant biological activity, particularly as an antineoplastic agent. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
This compound is a derivative of doxorubicin, a well-known chemotherapeutic agent. Its structure includes a tetracene backbone and multiple hydroxyl and methoxy functional groups that contribute to its pharmacological properties. The compound's IUPAC name reflects its complex stereochemistry and functionalization:
The primary mechanism of action for this compound is similar to that of doxorubicin. It intercalates into DNA, inhibiting topoisomerase II activity. This action prevents the relaxation of supercoiled DNA necessary for replication and transcription. Additionally, the compound can induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells .
Key Mechanisms:
- DNA Intercalation : The planar aromatic structure allows for insertion between DNA base pairs.
- Topoisomerase II Inhibition : Stabilizes the topoisomerase II-DNA complex post-cleavage.
- Induction of ROS : Enhances oxidative stress within cancer cells.
Anticancer Properties
(7S)-7-[...] has shown promising results in various studies as an anticancer agent. Its efficacy against several cancer types has been documented through in vitro and in vivo experiments.
Case Studies
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value comparable to doxorubicin .
- Leukemia Treatment : A murine model of leukemia showed prolonged survival rates when treated with (7S)-7-[...], indicating its potential as a therapeutic option in hematological malignancies .
Safety and Toxicity
While the compound exhibits strong anticancer activity, its safety profile must be considered. Similar to doxorubicin, it may cause dose-dependent cardiotoxicity and other side effects such as myelosuppression and gastrointestinal disturbances.
Toxicity Type | Observation |
---|---|
Cardiotoxicity | Dose-dependent |
Myelosuppression | Significant at high doses |
Gastrointestinal | Nausea and vomiting reported |
Propiedades
IUPAC Name |
(7S)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10.ClH/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34;/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3;1H/t11?,14?,16-,18-,23+,28?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYNIMWZWIUFRG-GRNHSGBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H](C(O5)C)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.